Heptadec-10-EN-2-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C17H32O |
|---|---|
Molecular Weight |
252.4 g/mol |
IUPAC Name |
heptadec-10-en-2-one |
InChI |
InChI=1S/C17H32O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(2)18/h8-9H,3-7,10-16H2,1-2H3 |
InChI Key |
KZXNFRBVPGNOIW-UHFFFAOYSA-N |
SMILES |
CCCCCCC=CCCCCCCCC(=O)C |
Canonical SMILES |
CCCCCCC=CCCCCCCCC(=O)C |
Synonyms |
10-heptadecen-2-one |
Origin of Product |
United States |
Natural Occurrence and Ecological Distribution of Heptadec 10 En 2 One
Identification in Biological Matrices
The compound has been identified in several biological sources, indicating its diverse origins and potential functions.
Heptadec-10-EN-2-one has been identified as a component in the defensive secretions of certain insects. For instance, it has been noted in the secretions of some beetle species, alongside other ketones and quinones, contributing to their defense mechanisms annualreviews.org. These secretions can act as repellents or toxicants against predators.
This compound has also been found within plant volatile profiles and extracts. Studies analyzing the chemical composition of plant extracts have identified this compound. For example, it was detected in acetone (B3395972) extracts of Homalomena cochinchinensis aerial parts researchgate.nethorizonepublishing.com. Additionally, it has been identified in the volatile organic compounds (VOCs) of certain plant species, suggesting a role in plant-insect interactions or plant defense unizar.es.
While direct identification as a primary microbial metabolite is less extensively documented in the provided search results, related compounds and metabolic pathways involving similar long-chain unsaturated ketones can be inferred from studies on microbial bioconversion of fatty acids researchgate.netresearchgate.netresearchgate.netfrontiersin.org. Further research would be needed to confirm its direct production by microbial species.
Diversity of Producing Organisms and Associated Habitats
The organisms identified as producers or containing this compound are diverse, ranging from insects to plants. In insects, such as certain tenebrionid beetles, these compounds are stored in defensive glands annualreviews.org. In plants, their presence in extracts and volatile profiles suggests they are synthesized or stored within various plant tissues. The associated habitats would therefore include the environments where these producing organisms are found, such as forest floor ecosystems for certain beetles or diverse terrestrial habitats for plants.
Chemo-Ecological Significance of its Presence in Ecosystems
The presence of this compound in biological matrices suggests several chemo-ecological roles. In insects, it contributes to chemical defense, potentially deterring predators or parasites annualreviews.org. In plants, its presence in volatile profiles could be involved in attracting beneficial insects, repelling herbivores, or signaling within the plant itself. The identification of similar long-chain unsaturated ketones in alarm pheromones of insects like hornets ucsd.edu and ants researchgate.netnih.gov also points to potential signaling functions in inter- or intra-species communication, although this compound specifically has not been highlighted as a primary alarm pheromone component in these studies.
Biosynthesis and Metabolic Pathways of Heptadec 10 En 2 One
Proposed and Elucidated Biosynthetic Routes
The biosynthesis of unsaturated methyl ketones like Heptadec-10-en-2-one is believed to originate from primary fatty acid metabolism. nih.gov Insects, for instance, have evolved specialized enzymes that modify the products of "normal" metabolism to create a diverse array of semiochemicals, including long-chain ketones. nih.gov The proposed pathway for this compound involves the modification of a saturated fatty acid precursor through the coordinated action of elongases, desaturases, and enzymes responsible for ketone formation.
The carbon backbone of this compound is likely synthesized de novo from acetyl-CoA and malonyl-CoA, leading to the formation of a saturated fatty acyl-CoA precursor, such as palmitoyl-CoA (C16:0) or stearoyl-CoA (C18:0). tandfonline.com In many insects, the biosynthesis of long-chain hydrocarbons and their derivatives involves the elongation of these common fatty acyl-CoAs. tandfonline.com
Subsequent to or in concert with elongation, a crucial desaturation step introduces the double bond at the C-10 position. This is accomplished by specific fatty acyl-CoA desaturases. These enzymes are known to exhibit remarkable specificity for the position and geometry of the double bond they introduce. pnas.orglu.se For this compound, a Δ10-desaturase would act on a C17 or a related precursor fatty acyl-CoA to create the characteristic unsaturation. The diversity of moth sex pheromones, many of which are unsaturated fatty acid derivatives, is largely attributed to the evolution of functionally diverse fatty acyl desaturases. lu.se
Interactive Data Table: Key Steps in Fatty Acid Precursor Formation
| Step | Description | Precursor(s) | Key Enzyme Class | Resulting Intermediate |
|---|---|---|---|---|
| De Novo Synthesis | Condensation of two-carbon units to form a saturated fatty acid chain. | Acetyl-CoA, Malonyl-CoA | Fatty Acid Synthase (FAS) | Saturated Acyl-CoA (e.g., Palmitoyl-CoA) |
| Elongation | Extension of the fatty acid chain by two-carbon units. | Saturated/Unsaturated Acyl-CoA, Malonyl-CoA | Elongases | Longer-chain Acyl-CoA |
The formation of a 2-ketone from a fatty acid precursor is a key step. One proposed mechanism involves the β-oxidation of the fatty acyl-CoA. In a modified β-oxidation pathway, the cycle is halted after the formation of a β-ketoacyl-CoA intermediate. nih.gov This intermediate is then acted upon by a specific thioesterase that hydrolyzes the thioester bond, releasing a β-keto acid. This β-keto acid is unstable and readily undergoes decarboxylation to yield a methyl ketone (a 2-one). nih.govresearchgate.net
Another possibility involves a direct oxidative cleavage of a precursor molecule. While oxidative cleavage is a known industrial process for producing carboxylic acids from unsaturated fatty acids, mdpi.comrsc.org biological pathways for direct cleavage to ketones are also plausible.
The transformation of a fatty acid precursor into this compound is a multi-enzyme process. Key enzyme families implicated in this pathway include:
Fatty Acid Synthases (FAS): Responsible for the initial synthesis of the saturated fatty acid backbone. nih.gov
Elongases: These enzyme systems are responsible for extending the carbon chain of the initial fatty acid product to the required length. tandfonline.com
Fatty Acyl-CoA Desaturases: A diverse family of enzymes that introduce double bonds at specific locations along the fatty acid chain. The specificity of these enzymes is a primary determinant of the final product's structure. pnas.orgharvard.edu
β-oxidation Enzymes: A suite of enzymes including acyl-CoA dehydrogenases, enoyl-CoA hydratases, and 3-hydroxyacyl-CoA dehydrogenases that generate a β-ketoacyl-CoA intermediate. nih.govutah.edu
Thioesterases (specifically β-ketoacyl-CoA thioesterases): These enzymes are crucial for releasing the β-keto acid from its CoA derivative, paving the way for decarboxylation. nih.gov
Decarboxylases: While decarboxylation of the β-keto acid can be spontaneous, specific decarboxylases may be involved to enhance the efficiency of methyl ketone formation. nih.gov
Catabolic and Degradation Pathways in Biological Systems
The catabolism of long-chain unsaturated ketones like this compound is not as well-documented as their biosynthesis. However, it is expected to proceed through pathways that handle long-chain fatty acids and ketones. nih.gov The degradation of methyl ketones has been studied in microorganisms, which can utilize them as a carbon and energy source. nih.gov
A likely catabolic route involves the oxidation of the ketone to an ester, followed by hydrolysis and subsequent β-oxidation of the resulting fatty acid. For instance, studies on the degradation of 2-tridecanone (B165437) by Pseudomonas species revealed that the initial attack is a subterminal oxidation, leading to the formation of an acetate (B1210297) ester (undecyl acetate), which is then hydrolyzed to an alcohol and acetate. nih.gov The resulting long-chain alcohol can be oxidized to a carboxylic acid, which then enters the standard β-oxidation pathway. researchgate.netquizlet.com The presence of a double bond in this compound would require additional enzymatic steps, such as those involving isomerases or reductases, to process the unsaturated intermediate during β-oxidation. nih.gov
Metabolic Intermediates and Related Compounds
The biosynthesis and catabolism of this compound would involve a series of metabolic intermediates.
Interactive Data Table: Potential Metabolic Intermediates and Related Compounds
| Pathway | Intermediate/Related Compound | Description |
|---|---|---|
| Biosynthesis | Palmitoyl-CoA / Stearoyl-CoA | Saturated fatty acid precursors for elongation and desaturation. tandfonline.com |
| Heptadecanoyl-CoA | A potential saturated C17 precursor prior to desaturation. | |
| Heptadec-10-enoyl-CoA | The direct unsaturated fatty acyl-CoA precursor to the ketone. | |
| 3-Keto-heptadec-10-enoyl-CoA | The β-ketoacyl-CoA intermediate formed during modified β-oxidation. | |
| 3-Keto-heptadec-10-enoic acid | The unstable β-keto acid that decarboxylates to the final product. nih.gov | |
| Catabolism | Heptadec-10-en-2-yl acetate | A potential ester intermediate formed by Baeyer-Villiger type oxidation. |
| Heptadec-10-en-2-ol | The alcohol formed upon hydrolysis of the ester intermediate. | |
| Heptadec-10-enoic acid | The fatty acid resulting from the oxidation of the alcohol, which can then enter β-oxidation. |
Chemical Synthesis Strategies for Heptadec 10 En 2 One and Its Analogues
Total Synthesis Approaches to Heptadec-10-EN-2-one
The total synthesis of this compound would likely involve a convergent or linear approach, assembling the seventeen-carbon chain with the characteristic double bond at the C10 position and a ketone at the C2 position. Key considerations include the stereoselective formation of the alkene and efficient methods for ketone installation.
Stereoselective Synthesis of the Alkene Moiety
Achieving the correct geometry (E or Z) of the double bond at the C10 position is crucial for the precise structure of this compound. Several well-established synthetic methodologies can be employed for stereoselective alkene formation:
Wittig Reaction and Variants: The Wittig reaction, utilizing a phosphorus ylide and a carbonyl compound, is a versatile method for alkene synthesis. By carefully selecting the ylide precursor and reaction conditions, both E and Z alkenes can be accessed with varying degrees of selectivity msu.edumasterorganicchemistry.comorganic-chemistry.org. Modifications like the Horner-Wadsworth-Emmons reaction can offer enhanced Z-selectivity.
Alkyne Reduction: The partial reduction of alkynes is a highly stereoselective route to alkenes. Using Lindlar's catalyst (palladium poisoned with lead and quinoline) under a hydrogen atmosphere typically yields Z-alkenes msu.edumasterorganicchemistry.com. Conversely, dissolving metal reduction, such as using sodium in liquid ammonia, preferentially produces E-alkenes msu.edumasterorganicchemistry.com. Therefore, a precursor alkyne with the triple bond positioned at C10 could be reduced stereoselectively.
Olefin Metathesis: Cross-metathesis or ring-closing metathesis, catalyzed by transition metal complexes (e.g., Grubbs catalysts), offers a powerful way to form carbon-carbon double bonds with control over stereochemistry, depending on the substrates and catalysts used organic-chemistry.org.
Other Olefination Methods: Various other olefination strategies, such as the Julia-Lythgoe olefination and reactions involving N-sulfonyl imines, can also provide access to alkenes with controlled stereochemistry organic-chemistry.org.
Research into the synthesis of related long-chain compounds, such as various heptadecene isomers, demonstrates the application of these techniques to construct the required carbon framework with specific double bond placements acs.orggoogle.com. For instance, the synthesis of (10Z)-Heptadec-10-en-1-ol psu.edu showcases the ability to introduce a double bond at the C10 position of a C17 chain, a key step transferable to ketone synthesis.
Efficient Ketone Formation Methodologies
Once the carbon skeleton with the desired alkene geometry is established, the ketone functionality at the C2 position needs to be introduced. Several methods can achieve this transformation efficiently:
Oxidation of Secondary Alcohols: If a precursor with a hydroxyl group at the C2 position is synthesized (e.g., Heptadec-10-en-2-ol), it can be oxidized to the corresponding ketone. Standard oxidation reagents such as pyridinium (B92312) chlorochromate (PCC), Swern oxidation (oxalyl chloride, DMSO, triethylamine), or Dess-Martin periodinane are commonly used for this conversion psu.eduualberta.ca.
Hydration of Alkynes: The hydration of a terminal or internal alkyne can lead to ketone formation via an enol intermediate, which tautomerizes to the more stable ketone. This reaction is typically catalyzed by strong acids in the presence of mercury(II) sulfate (B86663) msu.edu. If an alkyne precursor with the triple bond at C1-C2 or C2-C3 could be synthesized, its hydration could yield the desired ketone.
Grignard Addition to Weinreb Amides: A highly effective method for synthesizing methyl ketones involves the reaction of a Weinreb amide with methylmagnesium halide. This approach allows for precise control, preventing over-addition and yielding the ketone in good yields ualberta.ca.
Alkyne Zipper Reaction followed by Oxidation: The alkyne zipper reaction can isomerize alkynes to terminal positions, which can then be oxidized to ketones mdpi.com.
Synthesis of Structurally Related Derivatives and Analogues
The synthesis of analogues of this compound allows for the exploration of structure-activity relationships and the fine-tuning of chemical and physical properties. This involves systematic modifications to the parent structure.
Modification of Alkene Position and Geometry
Alterations in the position and geometry of the double bond can significantly impact the molecule's properties.
Alkene Position: By employing different synthetic routes or starting materials, the double bond can be positioned at various locations along the seventeen-carbon chain. For example, syntheses targeting isomers like Heptadec-8-en-1-ol or various heptadecene isomers demonstrate the ability to control double bond placement google.compsu.edu. The position of the double bond in precursor molecules is known to influence the chain length and structure of derived methyl ketones researchgate.net.
Alkene Geometry: As discussed in section 4.1.1, stereoselective methods like alkyne reduction or specific Wittig reaction conditions can yield either E or Z isomers of the double bond. Synthesizing both geometric isomers allows for a detailed study of their differential effects.
Alterations in Alkyl Chain Length
Modifying the length of the alkyl chain is a common strategy for analogue synthesis.
Varying Chain Length: The seventeen-carbon chain can be extended or shortened by incorporating different building blocks during synthesis. For instance, using shorter or longer fatty acid derivatives or alkyl halides in coupling reactions can lead to analogues with different chain lengths psu.edunih.govnih.gov. Research into very-long-chain fatty acids (VLCFAs) highlights that chain length, along with unsaturation and hydroxylation, dictates a wide diversity of properties and functions nih.gov. Studies on fatty acid-tethered compounds also demonstrate the synthesis of molecules with varied alkyl chain lengths, such as heptadecyl or oleyl residues, to explore their biological activities nih.govrsc.org. The average carbon chain length of fatty acid fractions has been shown to be a critical factor in membrane properties nih.gov.
Compound Name Table:
| Compound Name |
| This compound |
Substitution Pattern Variations for Structure-Activity Relationship Studies (non-clinical)
Structure-Activity Relationship (SAR) studies are fundamental in understanding how variations in a molecule's chemical structure influence its biological or chemical properties. For compounds like this compound, which is a long-chain unsaturated ketone, SAR investigations would typically involve synthesizing a series of analogues with systematic modifications to the carbon chain, the position or stereochemistry of the double bond, or the ketone functionality. These studies aim to identify key structural features responsible for specific activities or properties.
However, a review of the available scientific literature did not yield specific SAR studies detailing substitution pattern variations for this compound itself in a non-clinical context. Such studies, when conducted, would typically involve:
Chain Length Modifications: Altering the total number of carbon atoms in the fatty chain.
Double Bond Position and Stereochemistry: Shifting the location of the C=C double bond or changing its configuration from cis (Z) to trans (E).
Functional Group Placement: Modifying the position of the ketone group or introducing other functional groups along the chain.
These systematic variations would allow researchers to map out the structural requirements for a particular observed effect, such as binding to a specific receptor or exhibiting a certain chemical reactivity. While specific data for this compound is limited in this regard, SAR principles are widely applied across various chemical and biological disciplines to optimize molecular design plos.orgnih.govresearchgate.netuniupo.itcuvillier.dersc.orgresearchgate.net.
Biotechnological and Chemo-Enzymatic Synthesis Prospects
Biotechnological and chemo-enzymatic synthesis offer sustainable and often highly selective routes for producing complex organic molecules. While direct, specific protocols for the biotechnological or chemo-enzymatic synthesis of this compound were not identified in the reviewed literature, general strategies employed for similar long-chain unsaturated compounds provide insight into potential approaches.
Biotechnological Synthesis: Biotechnological approaches often leverage whole-cell biocatalysis or isolated enzymes to transform readily available natural feedstocks. Fatty acids, such as oleic acid or ricinoleic acid, are common starting materials for producing long-chain aliphatic compounds. For instance, research has demonstrated the use of photoactivated decarboxylases (like Cv-FAP), alcohol dehydrogenases (ADH), and engineered amine transaminases in cascade reactions to convert fatty acids into long-chain alcohols, amines, and esters nih.govresearchgate.netrsc.orguni-greifswald.deresearchgate.net. These methods highlight the potential for enzymatic transformations to introduce specific functionalities and stereochemistry into long carbon chains. While these examples focus on alcohols and amines, the underlying enzymatic machinery could potentially be adapted or engineered for the synthesis of unsaturated ketones.
Chemo-Enzymatic Synthesis: Chemo-enzymatic synthesis combines the precision of enzymatic catalysis with the versatility of traditional chemical reactions. For compounds with unsaturated ketone functionalities, a chemo-enzymatic strategy might involve:
Enzymatic Hydrolysis or Esterification: Lipases, such as immobilized Candida antarctica lipase (B570770) B (Novozym 435), are frequently used for selective hydrolysis or esterification of fatty acid derivatives psu.edunih.govfrontiersin.org.
Chemical Transformations: Following enzymatic steps, chemical reactions can be employed to introduce or modify functional groups. For example, Swern oxidation is a known method for converting alcohols to aldehydes or ketones, which could be a relevant step in synthesizing unsaturated ketones from precursor alcohols psu.edu. Other chemical methods, like the alkyne zipper reaction, have been utilized in the synthesis of various unsaturated fatty acid derivatives mdpi.com.
Prospects for synthesizing this compound via these routes would likely involve identifying suitable enzymatic pathways for constructing the C17 unsaturated backbone and then employing chemical or enzymatic methods to introduce the ketone functionality at the C-2 position. The development of such methods would build upon the established capabilities of biocatalysis and chemo-enzymatic strategies in fatty acid chemistry and organic synthesis.
Biological and Ecological Functions of Heptadec 10 En 2 One
Role in Inter-Species Chemical Communication
Heptadec-10-EN-2-one, an unsaturated ketone, plays a role in chemical communication between organisms. Its specific functions can vary depending on the species and ecological context.
Defensive Allomones in Insect-Predator Interactions
While direct evidence for this compound specifically acting as a defensive allomone in insect-predator interactions is limited in the reviewed literature, the broader category of semiochemicals, which includes allomones, is crucial for such interactions. Allomones are chemical signals that benefit the emitter by affecting the behavior of another species, often in a defensive capacity, such as deterring predators wikipedia.orggeorgehapp.comeolss.net. Research into insect chemical defenses highlights that many insects utilize complex mixtures of compounds for defense, with volatile compounds being particularly common researchgate.net. The Pherobase database lists (Z)-10-Heptadecen-2-one as a semiochemical utilized by various Drosophila species and Spathius agrili, categorizing it as potentially acting as an attractant, allomone, kairomone, or pheromone pherobase.com. This suggests a potential role in inter-species communication, which could encompass defensive interactions.
Potential as a Semiochemical in Other Organisms
Beyond insect-specific roles, this compound, or its stereoisomers and related compounds, have been identified in various biological contexts that suggest broader semiochemical functions. The Pherobase database lists (Z)-10-Heptadecen-2-one as a semiochemical used by Drosophila species and Spathius agrili, indicating its involvement in chemical signaling systems pherobase.com. While specific roles as semiochemicals in non-insect organisms are not extensively detailed in the provided search results, the presence of related compounds like (Z)-3-(Heptadec-10-en-1-yl)phenol in Crematogaster rogenhoferi ant nest materials mdpi.com and in garlic extracts farmaciajournal.com suggests its occurrence in diverse biological matrices. Furthermore, compounds like (Z)-heptadec-7-ene are noted as bird-specific semiochemicals slu.se, indicating that long-chain unsaturated compounds can function in inter-species communication across different taxa.
Antimicrobial or Antifungal Activities of this compound and Related Structures
Research indicates that this compound and structurally related compounds exhibit antimicrobial and antifungal properties.
(Z)-3-(Heptadec-10-en-1-yl)phenol , a related phenolic compound, was identified in the nest material of Crematogaster rogenhoferi and showed inhibitory activity against Beauveria bassiana mdpi.com. This compound was also identified in garlic CO2 subcritical extract, which demonstrated antimicrobial effects against S. aureus farmaciajournal.com.
Studies on marine macroalgae have identified various compounds with antifungal activity, including aldehyde derivatives like (E)-2-{(E) tridec-2-en-2-yl} heptadec-2-enal, which showed considerable antifungal activity against C. albicans nih.govfrontiersin.org.
Bioconversion of docosahexaenoic acid by gut bacteria yielded metabolites, including (Z)-3-(Heptadec-10-en-1-yl)phenol, which demonstrated antibacterial activity against pathogens such as Bacillus cereus, Escherichia coli, Pseudomonas aeruginosa, Salmonella enteritidis, and Staphylococcus aureus researchgate.net.
Propolis extracts, containing phenolic compounds like (Z)-3-(heptadec-10-en-1-yl) phenol (B47542), have shown significant antibacterial activity, particularly against Gram-positive bacteria scielo.brcabidigitallibrary.org. The minimum inhibitory concentration (MIC) values for S. aureus were as low as 0.1 mg/mL scielo.br.
Contribution to Complex Biological Mixtures (e.g., defensive secretions, plant volatiles)
This compound is a chemical compound that contributes to the complexity and functionality of certain biological mixtures, primarily identified within the defensive secretions of insects. Its presence in these secretions highlights the intricate chemical defense mechanisms employed by various species.
Contribution to Defensive Secretions
The most extensively documented role for this compound is its presence as a component in the defensive secretions of beetles belonging to the family Tenebrionidae. Specifically, research on Uloma tenebrionoides (Coleoptera: Tenebrionidae) has identified this compound as one of the constituents of its defensive glandular secretions researchgate.netnih.govresearchgate.net. These secretions are complex mixtures, often characterized by a combination of quinones, alkenes, and various ketones researchgate.netresearchgate.net.
Data Table: Components of Uloma tenebrionoides Defensive Secretion
| Compound Name | Chemical Class | Role/Description | Citation |
| This compound | Unsaturated Ketone | Novel arthropod chemical; component of defensive secretion | researchgate.netnih.gov |
| Benzoquinone | Quinone | Component of defensive secretion | researchgate.netresearchgate.net |
| 2-methylbenzoquinone (toluquinone) | Quinone | Component of defensive secretion | researchgate.netresearchgate.net |
| 2-ethylbenzoquinone | Quinone | Component of defensive secretion | researchgate.netresearchgate.net |
| 2-methoxyphenol | Phenol derivative | Component of defensive secretion | researchgate.netnih.gov |
| Pentadecene | Alkene | Component of defensive secretion | researchgate.netnih.gov |
| Heptadecene | Alkene | Component of defensive secretion | researchgate.netnih.gov |
| 2-pentanone | Saturated Ketone | Component of defensive secretion | researchgate.netnih.gov |
| 2-pentadecanone | Saturated Ketone | Component of defensive secretion | researchgate.netnih.gov |
| 2-heptadecanone | Saturated Ketone | Component of defensive secretion | researchgate.netnih.gov |
| (Z)-nonadec-10-en-2-one | Unsaturated Ketone | Novel arthropod chemical; component of defensive secretion | researchgate.netnih.gov |
Advanced Analytical Methodologies for Heptadec 10 En 2 One Research
Isolation and Purification Techniques from Complex Natural Matrices
The isolation and purification of Heptadec-10-EN-2-one from natural sources, such as plant or animal extracts, often involves a multi-step process to separate it from a myriad of other compounds. Initial extraction typically utilizes solvent-based methods, with the choice of solvent depending on the polarity of the target compound and the matrix. Techniques like Soxhlet extraction or maceration are commonly employed for initial sample preparation uminho.ptmdpi.com. Following extraction, chromatographic techniques are indispensable for purification. Column chromatography, utilizing stationary phases like silica (B1680970) gel or alumina, is a foundational method for separating compounds based on their differential adsorption and elution properties uminho.ptresearchgate.netresearchgate.net. Preparative High-Performance Liquid Chromatography (HPLC) can also be employed for higher resolution purification of this compound, particularly if it is present in low concentrations or co-elutes with other components during initial chromatographic steps.
Spectroscopic Characterization Methods
Spectroscopic techniques are crucial for confirming the identity and structural integrity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ¹³C NMR, is a cornerstone for structural elucidation emerypharma.comfilab.fr. For this compound, ¹H NMR would provide information about the number, type, and connectivity of hydrogen atoms. Key signals would be expected from the methyl group adjacent to the ketone (likely a singlet around 2.1 ppm), the methylene (B1212753) groups adjacent to the ketone and the double bond, and the vinylic protons of the double bond (typically in the 5-6 ppm range). The long aliphatic chain would contribute numerous signals in the 1.2-1.4 ppm region for methylene protons, with signals for the terminal methyl group appearing around 0.9 ppm. ¹³C NMR would reveal the number of unique carbon environments. Characteristic signals would include the carbonyl carbon of the ketone (around 205-220 ppm), carbons involved in the double bond (around 120-140 ppm), carbons adjacent to the ketone, and the various methylene and methyl carbons along the aliphatic chain chemguide.co.uk. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can further confirm the connectivity between protons and carbons, providing definitive structural assignments researchgate.netemerypharma.com.
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis
Mass Spectrometry (MS) is vital for determining the molecular weight and formula of this compound and for providing structural insights through fragmentation patterns whitman.edumsu.edubu.edu.eg. Electron Ionization (EI) is a common ionization method for volatile organic compounds like unsaturated ketones. The molecular ion peak (M⁺) for this compound (C₁₇H₃₂O) would appear at m/z 252. The fragmentation pattern would be indicative of the functional groups and the carbon chain. Alpha-cleavage adjacent to the carbonyl group is a common fragmentation pathway for ketones, leading to characteristic fragment ions. For this compound, this could result in fragments corresponding to the loss of the alkyl chain or parts thereof. The presence of the double bond can also influence fragmentation, potentially leading to characteristic cleavages or rearrangements. High-Resolution Mass Spectrometry (HRMS) can provide an accurate mass measurement, allowing for the unambiguous determination of the molecular formula.
Chromatographic Separation Techniques
Chromatographic methods are essential for both separating this compound from complex mixtures and for analyzing its purity.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique widely used for the analysis of volatile and semi-volatile organic compounds phcogj.comresearchgate.netsemanticscholar.orgunizar.escabidigitallibrary.org. In GC-MS analysis, this compound would be separated based on its volatility and interaction with the stationary phase of the GC column. The retention time on a specific GC column (e.g., a non-polar DB-5MS or similar) would serve as an initial identifier. Upon elution from the GC column, the compound enters the mass spectrometer, where it is ionized (typically by EI) and its mass-to-charge ratio (m/z) and fragmentation pattern are recorded. This spectral data can then be compared against spectral libraries (e.g., NIST) for identification. While specific GC-MS data for this compound was not directly found in the provided snippets, similar unsaturated phenols like "3-(Heptadec-10-en-1-yl) phenol" have been identified using GC-MS, showing retention times and characteristic mass fragments phcogj.comsemanticscholar.orgcabidigitallibrary.orgijcrt.org.
High-Performance Liquid Chromatography (HPLC) for Non-Volatile Fraction Analysis
High-Performance Liquid Chromatography (HPLC) is employed for the separation and analysis of compounds that may not be sufficiently volatile or thermally stable for GC analysis, or for purifying samples from complex matrices orientjchem.orgijpsonline.comnih.gov. Reversed-phase HPLC (RP-HPLC) using C18 columns is a common mode for analyzing compounds with moderate polarity and lipophilicity, such as unsaturated ketones. The mobile phase typically consists of a mixture of water or a buffer and an organic solvent like acetonitrile (B52724) or methanol. Detection is usually performed using a UV-Vis detector, as the carbonyl group in this compound would exhibit UV absorbance. HPLC can provide quantitative data on the purity of this compound and is often used in conjunction with MS (LC-MS) for identification and structural confirmation, especially for less volatile or more polar compounds.
Quantitative Determination and Bioanalytical Method Validation
The accurate and reliable quantification of this compound in biological matrices is crucial for understanding its potential roles and behaviors in various biological systems. Establishing robust bioanalytical methods involves rigorous validation to ensure that the method is fit for its intended purpose, providing precise, accurate, and reproducible results. While specific published bioanalytical method validation studies for this compound are not extensively documented in the readily available literature, general principles and established analytical techniques for similar unsaturated ketones can be applied.
Potential Analytical Methodologies for this compound
Given its chemical structure as an unsaturated ketone, this compound is amenable to analysis using chromatographic techniques coupled with sensitive detection methods. Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) is a highly favored technique for the quantitative determination of analytes in complex biological matrices such as plasma, serum, or urine due to its superior sensitivity, selectivity, and specificity.
A common approach for analyzing carbonyl compounds, including ketones, involves derivatization. The reaction of carbonyl compounds with 2,4-dinitrophenylhydrazine (B122626) (DNPH) forms stable 2,4-dinitrophenylhydrazone derivatives, which can enhance detectability and improve chromatographic separation fortunejournals.comnih.govresearchgate.netscielo.br. These derivatives can then be analyzed using High-Performance Liquid Chromatography (HPLC) with UV detection or, more commonly for bioanalysis, coupled with Mass Spectrometry (MS) or Tandem Mass Spectrometry (MS/MS) fortunejournals.comnih.govresearchgate.netscielo.br. The MS/MS detection offers enhanced selectivity by monitoring specific precursor-to-product ion transitions, thereby minimizing interference from endogenous matrix components nih.govjapsonline.comeuropa.eu. Atmospheric Pressure Photoionization (APPI-MS) and Atmospheric Pressure Chemical Ionization (APCI-MS) are ionization techniques that can be employed in conjunction with LC-MS for the analysis of such compounds nih.govresearchgate.net.
Bioanalytical Method Validation Parameters
The validation of a bioanalytical method for this compound would follow established guidelines, such as those provided by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) M10 europa.eukobia.kreuropa.eu. Key validation parameters include:
Linearity and Range: This assesses the method's ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range. A calibration curve is generated using standards at different concentrations, and linearity is typically evaluated by regression analysis, requiring a correlation coefficient (R²) of typically ≥ 0.99 scielo.brkobia.kr. The quantitative range is defined by the Lower Limit of Quantification (LLOQ) and the Upper Limit of Quantification (ULOQ).
Table 1: Illustrative Linearity Data for this compound
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) | R² |
|---|---|---|
| 1.0 | 0.05 | |
| 5.0 | 0.25 | |
| 20.0 | 1.00 | 0.998 |
| 100.0 | 5.00 |
Note: This table presents hypothetical data to illustrate linearity assessment.
Accuracy and Precision:
Accuracy refers to the closeness of the measured value to the true value, typically expressed as percent bias.
Precision refers to the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample, expressed as percent coefficient of variation (%CV) or standard deviation.
Acceptance criteria generally require accuracy within ±15% bias (±20% for LLOQ) and precision with a %CV of ≤20% (≤15% for mean values) japsonline.comkobia.kr.
Table 2: Illustrative Accuracy and Precision Data for this compound
| Spiked Concentration (ng/mL) | Replicate 1 (ng/mL) | Replicate 2 (ng/mL) | Replicate 3 (ng/mL) | Mean (ng/mL) | % Bias | % CV |
|---|---|---|---|---|---|---|
| Low Quality Control (LQC) | ||||||
| 5.0 | 4.8 | 5.1 | 4.9 | 4.93 | -1.4 | 3.0 |
| Medium Quality Control (MQC) | ||||||
| 50.0 | 48.5 | 51.0 | 49.5 | 49.67 | -0.7 | 2.8 |
| High Quality Control (HQC) |
Note: This table presents hypothetical data to illustrate accuracy and precision assessment.
Selectivity/Specificity: This parameter ensures that the method can accurately measure the analyte in the presence of other components in the biological matrix, such as endogenous compounds, metabolites, or degradation products. This is typically demonstrated by analyzing blank biological matrix samples and spiked samples at the LLOQ.
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be reliably quantified with acceptable accuracy and precision. For bioanalysis, the LOQ is a critical parameter defining the lower bound of the validated assay range scielo.br.
Stability: The stability of this compound in the biological matrix under various conditions must be assessed to ensure sample integrity throughout the analytical process. This includes:
Freeze-Thaw Stability: Assessing the analyte's stability after multiple freeze-thaw cycles.
Bench-top Stability: Evaluating stability when samples are kept at room temperature for a defined period.
Long-Term Stability: Determining stability during storage at the intended storage temperature (e.g., -80°C) for an extended duration.
Post-Preparative Stability: Assessing the stability of the analyte in processed samples (e.g., in autosampler vials).
Table 3: Illustrative Stability Data for this compound
| Stability Condition | Storage Time/Cycles | Mean Recovery (%) | Acceptance Criteria (%) | Result |
|---|---|---|---|---|
| Freeze-Thaw | 3 cycles | 98.5 | 85-115 | Pass |
| Bench-top | 24 hours | 97.2 | 85-115 | Pass |
| Long-term (-80°C) | 6 months | 96.0 | 85-115 | Pass |
Note: This table presents hypothetical data to illustrate stability assessment.
Matrix Effects: This evaluation assesses whether co-extracted endogenous components from the biological matrix interfere with the ionization efficiency of the analyte or internal standard in MS-based detection. It is crucial for ensuring accurate quantification.
By applying these analytical methodologies and adhering to rigorous validation parameters, a reliable method for the quantitative determination of this compound in biological matrices can be established, paving the way for its comprehensive study.
Future Research Directions and Unexplored Avenues for Heptadec 10 En 2 One
Elucidation of Novel Biosynthetic Enzymes and Genetic Pathways
A fundamental gap in our understanding of Heptadec-10-en-2-one is its natural biosynthetic pathway. In insects, pheromones, particularly those derived from fatty acids, are synthesized through a series of enzymatic modifications. nih.gov Future research should focus on identifying the specific enzymes and the underlying genetic architecture responsible for producing this molecule.
The biosynthesis of long-chain unsaturated ketones in insects typically originates from standard fatty acid metabolism. nih.gov It is hypothesized that the pathway to this compound begins with a common fatty acid precursor, such as palmitic acid (16:Acid) or stearic acid (18:Acid). This precursor likely undergoes specific modifications by a unique combination of enzymes. Key research objectives should include:
Identification of Desaturases: A crucial step is the introduction of the double bond at the 10th carbon position. Research should aim to identify the specific fatty acyl-CoA desaturase (FAD) responsible for this reaction. Transcriptome analysis of the pheromone-producing glands of the source organism is a powerful method to identify candidate desaturase genes. nih.govlu.se Functional characterization of these candidate genes, for example, through expression in yeast, can confirm their precise activity. lu.se
Chain Modification and Ketone Formation: The pathway must also account for the C17 chain length and the ketone group at the 2-position. This may involve specific chain-shortening reactions, like limited β-oxidation, and subsequent oxidation steps. nih.govuva.nl The enzymes involved in converting a fatty acyl-CoA moiety to a methyl ketone, potentially through hydroxylation and oxidation, are currently unknown and represent a key area for discovery. nih.gov
Genetic Regulation: Understanding how the expression of these biosynthetic genes is controlled is essential. In many moths, pheromone production is regulated by hormones like the Pheromone Biosynthesis Activating Neuropeptide (PBAN). wikipedia.org Investigating the endocrine regulation of this compound production will provide a more complete picture of its biological synthesis. nih.gov
| Proposed Research Step | Methodology | Objective |
| Candidate Gene Discovery | Transcriptome sequencing (RNA-Seq) of pheromone glands. | Identify genes (desaturases, reductases, oxidases) with gland-specific expression. uva.nl |
| Enzyme Function Validation | Heterologous expression of candidate genes in yeast (Yarrowia lipolytica) or E. coli. | Confirm the specific function of each enzyme in the biosynthetic pathway. lu.se |
| Pathway Reconstruction | Co-expression of validated genes in a microbial host. | Reconstitute the complete biosynthetic pathway to produce this compound. |
| Regulatory Analysis | Hormonal assays and gene expression studies (qPCR). | Determine the role of hormones like PBAN in regulating pathway activity. wikipedia.org |
Discovery of Undiscovered Biological Roles and Ecological Interactions
The precise biological function of this compound is yet to be fully characterized. While its structure is indicative of a pheromone, its specific role—whether as a sex attractant, aggregation signal, alarm pheromone, or part of a more complex chemical message—is unknown. wikipedia.orgresearchgate.net
Future research must employ a combination of behavioral assays and chemical ecology studies to define its function. Long-chain ketones have been identified as key components of sex pheromones in various species, including snakes, suggesting a potential role in reproductive communication. pensoft.net
Key research avenues include:
Behavioral Assays: Electroantennography (EAG) can determine if the insect antenna detects the compound. Wind tunnel and field trapping experiments can then be used to assess its behavioral effect, such as attracting males. entomologyjournals.com
Pheromone Blend Analysis: Insect pheromones are often complex mixtures where the specific ratio of components is critical for eliciting a response. psu.edu It is crucial to investigate whether this compound functions as a standalone signal or as one component of a multi-chemical blend.
Ecological Context: The interaction between insect-produced semiochemicals and plant volatiles can significantly influence insect behavior. entomologyjournals.com Studies should explore if the activity of this compound is modulated by the presence of specific host-plant compounds, which could enhance its attractiveness or specificity.
Development of Sustainable Synthetic Routes and Bioproduction Methods
For practical applications in pest management, efficient and environmentally friendly production methods for this compound are required. Current chemical synthesis of pheromones can be costly and generate hazardous waste. engconfintl.org Future research should focus on developing sustainable alternatives through green chemistry and biotechnology.
Green Chemical Synthesis: Novel synthetic routes that minimize environmental impact are needed. This includes exploring metal-free catalytic reactions, using water as a solvent, and employing readily available starting materials. acs.orgrsc.org For instance, methods like the Claisen-Schmidt condensation in aqueous media or acid-mediated sulfonylation provide greener pathways to α,β-unsaturated ketones. acs.orgrsc.org
Microbial Bioproduction: A highly promising avenue is the use of engineered microorganisms as "cell factories." Yeasts such as Saccharomyces cerevisiae and Yarrowia lipolytica have been successfully engineered to produce other fatty acid-derived pheromones by introducing the necessary biosynthetic genes from insects. engconfintl.orgfrontiersin.org This approach utilizes renewable feedstocks and offers a scalable and potentially low-cost production platform. nih.gov
Plant-Based Bioproduction: Another innovative strategy is to produce the compound in plants, turning them into "green factories." Transient expression in plants like Nicotiana benthamiana has been demonstrated for other moth pheromones and could be adapted for this compound. nih.govukri.org This method could eventually lead to systems where plants release the pheromone directly into the field for pest control. nih.gov
| Production Strategy | Advantages | Challenges |
| Green Chemistry | High purity, well-established processes. | Can involve multiple steps, potential for hazardous reagents/solvents. acs.org |
| Microbial Fermentation | Uses renewable feedstocks, scalable, environmentally friendly. engconfintl.org | Requires extensive metabolic engineering, product toxicity to host, extraction can be complex. frontiersin.org |
| Plant-Based Systems | Low-cost inputs (sunlight, CO2), potential for in-field application. nih.gov | Lower yields compared to microbes, longer production cycles, complex regulatory landscape. |
Advanced Mechanistic Investigations into Biological Activity (non-clinical)
Understanding how this compound is detected at the molecular level by an insect is crucial for designing effective pest control strategies. Insect olfaction is a complex process involving a cascade of molecular interactions within specialized structures called sensilla on the antenna. royalsocietypublishing.org
Future research should dissect this mechanism:
Odorant-Binding Proteins (OBPs): These proteins are found in the sensillum lymph and are thought to bind and transport hydrophobic pheromone molecules to the receptors on the neuron surface. mdpi.com Identifying the specific OBPs that bind this compound is a key first step. Fluorescence binding assays can be used to quantify the binding affinity between the ketone and candidate OBPs. nih.govnih.gov
Odorant Receptors (ORs): The specificity of pheromone detection is primarily determined by Odorant Receptors, which are transmembrane proteins located on the dendrites of olfactory sensory neurons (OSNs). nih.gov Future work must identify the specific OR that is tuned to this compound. This can be achieved by screening candidate receptors expressed in heterologous systems (e.g., Xenopus oocytes or HEK293 cells) or by using techniques like in-situ hybridization to locate their expression on the antenna. nih.govplos.org
Neuronal Signal Transduction: The binding of the pheromone to its receptor initiates an electrical signal in the OSN. Investigating the downstream signaling cascade and how the signal is processed in the antennal lobe and higher brain centers will reveal how the insect brain interprets the presence of this compound to trigger a behavioral response. psu.edu
Application of Chemoinformatics and Computational Chemistry in Structure-Function Prediction
Chemoinformatics and computational chemistry offer powerful in silico tools to accelerate research and reduce reliance on laborious experimental work. These methods can be used to predict the biological activity of this compound and guide the design of new, more effective analogs.
Receptor Modeling and Docking: Once a candidate Odorant Receptor for this compound is identified, homology modeling can be used to predict its three-dimensional structure. Molecular docking simulations can then predict how the ketone binds within the receptor's active site. frontiersin.org This information is invaluable for understanding the specific molecular interactions that confer binding specificity.
Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the chemical structures of this compound and its analogs with their biological activity (e.g., binding affinity or behavioral response). frontiersin.org These models can then be used to predict the activity of novel, unsynthesized compounds, helping to prioritize which molecules to synthesize and test for improved pest management applications.
Virtual Screening: Computational models of the target receptor can be used to virtually screen large chemical libraries to identify novel compounds that may act as agonists (attractants) or antagonists (disruptors) of the this compound signaling pathway.
| Computational Tool | Application for this compound Research | Potential Outcome |
| Homology Modeling | Predict the 3D structure of the specific Odorant Receptor. | Provides a structural basis for understanding ligand binding. |
| Molecular Docking | Simulate the binding pose and interaction of this compound with its receptor. frontiersin.org | Identify key amino acid residues involved in binding and specificity. |
| QSAR Modeling | Correlate structural features of analogs with their biological activity. frontiersin.org | Guide the design of more potent or selective attractants or inhibitors. |
| Molecular Dynamics | Simulate the dynamic behavior of the ligand-receptor complex over time. | Reveal conformational changes in the receptor upon ligand binding. |
Addressing Knowledge Gaps in its Environmental Fate and Persistence
For any chemical released into the environment for pest control, understanding its fate and persistence is a critical aspect of risk assessment. Semiochemicals are generally considered environmentally friendly due to their natural origin and high specificity. entomologyjournals.comresearchgate.net However, detailed data on the environmental behavior of most pheromones, including this compound, are lacking.
Future research must address these critical questions:
Persistence in the Environment: Studies are needed to determine the half-life of this compound in various environmental compartments, including soil, water, and on plant surfaces. Some synthetic pheromones can adsorb onto foliage and persist longer than expected, a phenomenon known as the "ghost effect". nih.gov
Degradation Pathways: The mechanisms by which this compound breaks down in the environment need to be identified. Key pathways are likely to include photodegradation (breakdown by sunlight) and microbial biodegradation in soil and water. researchgate.netresearchgate.netepa.gov
Formation of Secondary Pollutants: It is important to investigate whether the degradation of this compound leads to the formation of other potentially harmful compounds. Aldehydes and ketones are known to be both primary and secondary pollutants in the atmosphere and can contribute to photochemical smog. e3s-conferences.orgnextias.com
Mobility and Bioaccumulation: Research should assess the potential for this compound to move through the soil profile or to accumulate in non-target organisms. Its hydrophobicity will be a key factor in determining its sorption to soil organic matter and its potential for bioaccumulation. epa.gov
Q & A
Q. What are the most reliable synthetic pathways for Heptadec-10-EN-2-one, and how can purity be optimized during synthesis?
- Methodological Answer : this compound synthesis typically involves ketonization of heptadec-10-enoic acid derivatives or selective oxidation of alkenes. To optimize purity:
- Use column chromatography with silica gel (60–120 mesh) and a hexane/ethyl acetate gradient (95:5 to 80:20) for separation .
- Characterize intermediates via -NMR (400 MHz, CDCl) and GC-MS (EI mode, 70 eV) to confirm structural integrity .
- Monitor reaction progress by TLC (R = 0.3–0.5) and ensure inert conditions (N) to prevent oxidation side reactions .
Q. Which analytical techniques are critical for confirming the structural identity of this compound?
- Methodological Answer : A combination of spectroscopic and chromatographic methods is essential:
Q. How can researchers evaluate the stability of this compound under varying experimental conditions?
- Methodological Answer : Design stability studies with controlled variables:
- Temperature : Store samples at 4°C, 25°C, and 40°C for 30 days; analyze degradation via GC-MS .
- pH : Dissolve in buffered solutions (pH 2–12) and monitor ketone hydrolysis via UV-Vis (λ = 240 nm) .
- Light exposure : Use amber vials to test photodegradation under UV (254 nm) and visible light .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in spectral data for this compound derivatives?
- Methodological Answer : Contradictions often arise from stereochemical ambiguity or solvent effects. Address these by:
- Performing 2D NMR (COSY, HSQC) to assign proton-carbon correlations and eliminate overlapping signals .
- Comparing experimental data with computational predictions (DFT at B3LYP/6-31G* level) for vibrational frequencies and chemical shifts .
- Repeating analyses in deuterated solvents (e.g., DMSO-d vs. CDCl) to assess solvent-induced shifts .
Q. How can kinetic modeling elucidate the reaction mechanisms of this compound in catalytic systems?
- Methodological Answer : Use time-resolved spectroscopy and computational tools:
- Pseudo-first-order kinetics : Monitor substrate depletion via UV-Vis at 30-second intervals .
- Arrhenius plots : Calculate activation energy (E) from rate constants at 25°C, 35°C, and 45°C .
- DFT simulations : Map potential energy surfaces (Gaussian 16) to identify transition states and intermediates .
Q. What methodologies are effective for studying the environmental fate of this compound in aquatic systems?
- Methodological Answer : Combine field sampling and lab simulations:
- Biodegradation assays : Incubate with freshwater microbiota (OECD 301F protocol) and measure BOD .
- Photolysis studies : Exclude to UV light (λ = 300–400 nm) and quantify degradation products via LC-QTOF-MS .
- Sediment adsorption : Use batch experiments with varying organic carbon content (0.5–5%) to compute K values .
Q. How can researchers design robust QSAR models to predict the biological activity of this compound analogs?
- Methodological Answer : Follow these steps for QSAR development:
- Descriptor selection : Use PaDEL-Descriptor to compute 2D/3D molecular properties (logP, polar surface area) .
- Model validation : Apply leave-one-out cross-validation (R > 0.7) and external test sets (n ≥ 30 compounds) .
- Mechanistic interpretation : Perform PLS analysis to link descriptors (e.g., HOMO-LUMO gap) to bioactivity .
Data Presentation Guidelines
- Tables : Include raw data (e.g., NMR shifts, retention times) in appendices, with processed data in the main text .
- Figures : Label spectra with critical peaks (e.g., ketone C=O) and error bars for reproducibility (SEM, n = 3) .
- Statistical analysis : Use ANOVA (p < 0.05) for multi-group comparisons and Tukey’s post-hoc test .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
